molecular formula C18H15N3O4 B3997652 N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide

N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide

Cat. No.: B3997652
M. Wt: 337.3 g/mol
InChI Key: IKICXBRNLCTRJL-UHFFFAOYSA-N
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Description

N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a bicyclic compound consisting of a pyridine ring fused to a phenol ring.

    Nitration: The 8-hydroxyquinoline undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitro-8-hydroxyquinoline.

    Bromination: The compound is then brominated using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromo-5-nitro-8-hydroxyquinoline.

    Reduction: The brominated compound is reduced using sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromo-8-hydroxyquinoline.

    Acetylation: The final step involves the acetylation of the amino group with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide stands out due to its multifunctional properties, including enzyme inhibition, metal chelation, and antimicrobial activity. Its unique combination of these properties makes it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(22)20-16(12-6-3-2-4-7-12)14-10-15(21(24)25)13-8-5-9-19-17(13)18(14)23/h2-10,16,23H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKICXBRNLCTRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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